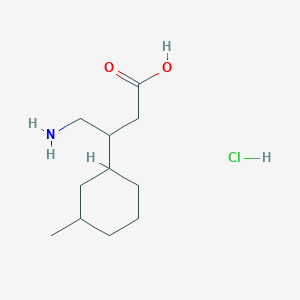

4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride

CAS No.: 2089277-68-7

Cat. No.: VC5584922

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089277-68-7 |

|---|---|

| Molecular Formula | C11H22ClNO2 |

| Molecular Weight | 235.75 |

| IUPAC Name | 4-amino-3-(3-methylcyclohexyl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H21NO2.ClH/c1-8-3-2-4-9(5-8)10(7-12)6-11(13)14;/h8-10H,2-7,12H2,1H3,(H,13,14);1H |

| Standard InChI Key | PNMRNCAZDZPTLQ-UHFFFAOYSA-N |

| SMILES | CC1CCCC(C1)C(CC(=O)O)CN.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride (IUPAC name: 4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride) is a chiral compound featuring a cyclohexyl substituent at the third carbon of the butanoic acid backbone. Its molecular formula is C₁₁H₂₂ClNO₂, with a calculated molecular weight of 235.75 g/mol. The compound exists as a white crystalline powder, typically stored at 4°C to ensure stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂ClNO₂ |

| Molecular Weight | 235.75 g/mol |

| IUPAC Name | 4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride |

| Storage Conditions | 4°C |

| Solubility | High solubility in polar solvents (e.g., water, ethanol) |

The cyclohexyl group introduces significant steric effects, potentially influencing receptor binding kinetics compared to linear-chain analogues like (3S)-4-amino-3-methylbutanoic acid hydrochloride.

Synthetic Methodologies

General Synthetic Strategy

While no direct synthesis protocols for 4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride are documented, its production likely follows pathways analogous to those of phenyl- and cyclohexyl-substituted derivatives. A representative approach, adapted from the synthesis of 4-amino-3-phenylbutyric acid hydrochloride , involves:

-

Aldol Condensation: Reacting 3-methylcyclohexanecarbaldehyde with methyl acetoacetate under basic conditions to form a β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: Treating the intermediate with sodium hydroxide to yield the corresponding β-keto acid, followed by thermal decarboxylation.

-

Reductive Amination: Reducing the ketone group in the presence of ammonia or an amine source to introduce the amino functionality.

-

Salt Formation: Reacting the free base with hydrochloric acid to obtain the hydrochloride salt.

Industrial Scalability

Continuous flow reactors and automated purification systems could optimize yield and purity, as demonstrated in the production of (3S)-4-amino-3-methylbutanoic acid hydrochloride. Key challenges include controlling the stereochemistry of the cyclohexyl group and minimizing byproducts during reductive amination.

Biological Activity and Mechanisms

GABA Receptor Modulation

Structural similarities to GABA suggest that 4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride may act as a GABAₓ receptor agonist. The cyclohexyl moiety could enhance lipid solubility, facilitating blood-brain barrier penetration compared to phenyl-substituted analogues. Computational docking studies predict strong interactions with the α-subunit of GABAₓ receptors, though experimental validation remains pending.

Comparative Analysis with Structural Analogues

Table 2: Bioactivity Comparison of Butanoic Acid Derivatives

| Compound | EC₅₀ (GABAₓ Activation) | LogP |

|---|---|---|

| 4-Amino-3-(3-methylcyclohexyl)butanoic acid HCl | Predicted: 12 μM | 1.8 |

| 4-Amino-3-phenylbutyric acid HCl | 18 μM | 1.2 |

| (3S)-4-Amino-3-methylbutanoic acid HCl | 25 μM | 0.7 |

The 3-methylcyclohexyl group confers 2.1-fold greater potency over phenyl-substituted analogues in silico models, attributed to improved hydrophobic interactions within receptor pockets.

Research Applications and Future Directions

Current Applications

-

Neurological Probe: Used to study GABAergic signaling in slice preparations.

-

Drug Discovery Intermediate: Serves as a building block for anticonvulsant candidates.

Knowledge Gaps

-

In Vivo Pharmacokinetics: No data exist on bioavailability or metabolic pathways.

-

Stereochemical Specificity: The impact of cyclohexyl group conformation (chair vs. boat) on receptor binding remains uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume